molecular formula C22H24N4O2 B4374141 N~3~,N~4~-DIETHYL-1-METHYL-N~3~,N~4~-DIPHENYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-DIETHYL-1-METHYL-N~3~,N~4~-DIPHENYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4374141
M. Wt: 376.5 g/mol
InChI Key: PBAIMAKPVRLDCR-UHFFFAOYSA-N
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Description

N,N’-diethyl-1-methyl-N,N’-diphenyl-1H-pyrazole-3,4-dicarboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-diethyl-1-methyl-N,N’-diphenyl-1H-pyrazole-3,4-dicarboxamide typically involves the cyclocondensation of hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process can be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N,N’-diethyl-1-methyl-N,N’-diphenyl-1H-pyrazole-3,4-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-diethyl-1-methyl-N,N’-diphenyl-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

  • N,N’-diethyl-1-methyl-N,N’-diphenyl-1H-pyrazole-3,4-dicarboxamide
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • N,N’-diethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine

Comparison: N,N’-diethyl-1-methyl-N,N’-diphenyl-1H-pyrazole-3,4-dicarboxamide stands out due to its unique combination of diethyl and diphenyl groups, which confer distinct chemical properties and reactivity. Compared to other pyrazole derivatives, this compound exhibits enhanced stability and specific biological activities, making it a valuable candidate for various applications.

Properties

IUPAC Name

3-N,4-N-diethyl-1-methyl-3-N,4-N-diphenylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-4-25(17-12-8-6-9-13-17)21(27)19-16-24(3)23-20(19)22(28)26(5-2)18-14-10-7-11-15-18/h6-16H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAIMAKPVRLDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CN(N=C2C(=O)N(CC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~3~,N~4~-DIETHYL-1-METHYL-N~3~,N~4~-DIPHENYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-DIETHYL-1-METHYL-N~3~,N~4~-DIPHENYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-DIETHYL-1-METHYL-N~3~,N~4~-DIPHENYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-DIETHYL-1-METHYL-N~3~,N~4~-DIPHENYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-DIETHYL-1-METHYL-N~3~,N~4~-DIPHENYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
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N~3~,N~4~-DIETHYL-1-METHYL-N~3~,N~4~-DIPHENYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

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